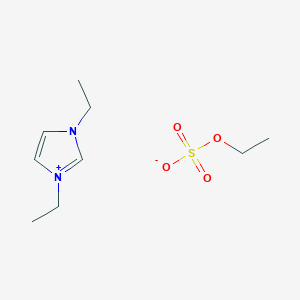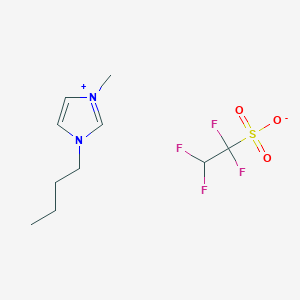
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenoxyphenylmagnesium bromide (2-PPB) is a reagent used in organic synthesis and in the laboratory. It is a Grignard reagent, which is a type of organometallic compound used as a nucleophile in synthetic organic chemistry. 2-PPB is a colorless liquid which is soluble in most organic solvents, and is relatively stable under normal laboratory conditions. It is used in a variety of reactions, including the synthesis of aldehydes, ketones, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF is used in a variety of scientific research applications, including the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals and other bioactive compounds, as well as in the synthesis of polymers and other materials. Additionally, 2-Phenoxyphenylmagnesium bromide, 0.5 M in THF is used in the synthesis of fluorescent dyes and other fluorescent compounds.
Wirkmechanismus
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF acts as a nucleophile in organic synthesis, meaning that it can react with electrophiles such as aldehydes and ketones. The reaction occurs when the nucleophile attacks the electrophile, resulting in the formation of a new bond between the two. This reaction is known as a nucleophilic addition reaction.
Biochemical and Physiological Effects
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF is not known to have any significant biochemical or physiological effects. It is a relatively stable compound under normal laboratory conditions, and is not known to be toxic or hazardous.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Phenoxyphenylmagnesium bromide, 0.5 M in THF in laboratory experiments is its versatility. It can be used in a variety of reactions, including the synthesis of aldehydes, ketones, and other organic compounds. Additionally, it is relatively stable under normal laboratory conditions, and is not known to be toxic or hazardous.
However, there are some limitations to using 2-Phenoxyphenylmagnesium bromide, 0.5 M in THF in laboratory experiments. For example, it is not very soluble in water, and so it must be used in an organic solvent such as THF. Additionally, it is not very reactive at room temperature, and so it must be heated to higher temperatures in order to facilitate the reaction.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Phenoxyphenylmagnesium bromide, 0.5 M in THF in laboratory experiments. For example, it could be used in the synthesis of new materials, such as polymers or nanomaterials. Additionally, it could be used in the synthesis of new pharmaceuticals and other bioactive compounds. Furthermore, it could be used in the synthesis of fluorescent dyes and other fluorescent compounds. Finally, it could be used in the synthesis of new catalysts for organic synthesis and other chemical reactions.
Synthesemethoden
2-Phenoxyphenylmagnesium bromide, 0.5 M in THF is typically synthesized by the reaction of phenol and magnesium bromide in tetrahydrofuran (THF). This reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is typically carried out at room temperature, and the product is typically distilled off as a colorless liquid.
Eigenschaften
IUPAC Name |
magnesium;phenoxybenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9O.BrH.Mg/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;;/h1-9H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIBKIAQFISRRR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyphenylmagnesium bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)








![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)

